(3-Chloro-5-cyano-phenoxy)-acetic acid tert-butyl ester
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Overview
Description
(3-Chloro-5-cyano-phenoxy)-acetic acid tert-butyl ester is an organic compound that belongs to the class of phenoxyacetic acid derivatives. This compound is characterized by the presence of a chloro group, a cyano group, and a tert-butyl ester functional group attached to a phenoxyacetic acid backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-cyano-phenoxy)-acetic acid tert-butyl ester typically involves the reaction of 3-chloro-5-cyano-phenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-cyano-phenoxy)-acetic acid tert-butyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyacetic acid derivatives.
Hydrolysis: Formation of (3-Chloro-5-cyano-phenoxy)-acetic acid.
Reduction: Formation of (3-Chloro-5-aminophenoxy)-acetic acid tert-butyl ester.
Scientific Research Applications
(3-Chloro-5-cyano-phenoxy)-acetic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Chloro-5-cyano-phenoxy)-acetic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-4-cyano-phenoxy)-acetic acid tert-butyl ester
- (3-Bromo-5-cyano-phenoxy)-acetic acid tert-butyl ester
- (3-Chloro-5-nitro-phenoxy)-acetic acid tert-butyl ester
Uniqueness
(3-Chloro-5-cyano-phenoxy)-acetic acid tert-butyl ester is unique due to the specific positioning of the chloro and cyano groups on the phenoxy ring, which can influence its reactivity and interaction with biological targets. This compound’s distinct chemical structure allows for selective modifications and applications in various fields.
Properties
Molecular Formula |
C13H14ClNO3 |
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Molecular Weight |
267.71 g/mol |
IUPAC Name |
tert-butyl 2-(3-chloro-5-cyanophenoxy)acetate |
InChI |
InChI=1S/C13H14ClNO3/c1-13(2,3)18-12(16)8-17-11-5-9(7-15)4-10(14)6-11/h4-6H,8H2,1-3H3 |
InChI Key |
CMPINOINLFQICQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC(=CC(=C1)C#N)Cl |
Origin of Product |
United States |
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